1-Bromo-2,3-difluoro-4-propoxybenzene
Overview
Description
1-Bromo-2,3-difluoro-4-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo group, two fluoro groups, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-propoxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the bromination of 2,3-difluorophenol followed by propoxylation.
Nucleophilic Substitution: Starting with 1-bromo-2,3-difluorobenzene, the propoxy group can be introduced using propyl halides in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-difluoro-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The fluoro groups can be reduced to form hydroxyl groups.
Substitution: The propoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Using nucleophiles like sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various functionalized benzene derivatives.
Scientific Research Applications
1-Bromo-2,3-difluoro-4-propoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Bromo-2,3-difluoro-4-propoxybenzene exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role as a precursor in chemical synthesis or its biological activity.
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-propoxybenzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
1-Bromo-2,3-difluorobenzene: Lacks the propoxy group.
1-Bromo-4-propoxybenzene: Lacks the fluoro groups.
2,3-Difluoro-4-propoxybenzene: Lacks the bromo group.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLBIKQCLBTQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652162 | |
Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-69-6 | |
Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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